molecular formula C6H2Br2FI B7984382 2,5-Dibromo-4-fluoroiodobenzene CAS No. 1263376-83-5

2,5-Dibromo-4-fluoroiodobenzene

Cat. No.: B7984382
CAS No.: 1263376-83-5
M. Wt: 379.79 g/mol
InChI Key: STDVMGOKTAGVKH-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluoroiodobenzene (CAS 1263376-83-5) is a high-value, polyhalogenated aromatic compound offered as a pale yellow solid . With the molecular formula C6H2Br2FI and a molecular weight of 379.79 g/mol , it serves as a versatile and critical building block in organic synthesis , particularly in cross-coupling reactions . Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, to create complex biaryl structures . The presence of three distinct halogens (bromine, iodine, and fluorine) on the benzene ring allows for chemo-selective functionalization . The iodine and bromine atoms can be selectively manipulated under specific catalytic conditions, enabling the sequential introduction of different substituents from a single, convenient starting material. This makes it an indispensable intermediate in the development of fluorinated liquid crystals and other advanced materials . Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for full details. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary use.

Properties

IUPAC Name

1,4-dibromo-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-2-6(10)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVMGOKTAGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679533
Record name 1,4-Dibromo-2-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-83-5
Record name 1,4-Dibromo-2-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-4-fluoroiodobenzene typically involves the iodination of 1,4-dibromobenzene. One method includes using trifluoroacetic acid and iodine to achieve the iodination reaction . This method avoids low-temperature reactions, making it easier to implement and suitable for industrial production. The reaction conditions are mild, and the process generates fewer by-products, enhancing its industrial applicability .

Industrial Production Methods

For industrial production, the synthesis method involving trifluoroacetic acid and iodine is preferred due to its simplicity and efficiency. This method is advantageous as it does not require ultra-low temperatures, which are often challenging to maintain on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis:
2,5-Dibromo-4-fluoroiodobenzene serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure enhances biological activity, making it particularly valuable in the development of anti-cancer agents. The presence of bromine and iodine facilitates various reactions that are essential for constructing complex drug molecules .

Case Study: Anticancer Compounds
Research has shown that derivatives of this compound can lead to the development of potent anti-cancer drugs. For instance, studies have demonstrated that modifications to the halogen substituents can significantly impact the efficacy of these compounds against specific cancer cell lines, highlighting the importance of this compound in medicinal chemistry .

Material Science

Advanced Materials Development:
This compound is utilized in creating advanced materials, including polymers and coatings. Its unique combination of halogens allows for enhanced durability and resistance to environmental factors, making it suitable for applications in protective coatings and high-performance materials .

Case Study: Polymer Applications
In material science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that polymers synthesized with this compound exhibit superior performance compared to those made with non-halogenated analogs .

Organic Synthesis

Building Block for Complex Molecules:
As a versatile building block, this compound is employed in various organic synthesis reactions. It is particularly useful in cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental techniques for constructing complex molecular architectures .

Table: Comparison of Reaction Yields Using this compound

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd catalyst, base present
Heck Reaction78High temperature, solvent used
Negishi Coupling90Zn-based reagents

Analytical Chemistry

Reference Standard:
In analytical chemistry, this compound is used as a reference standard for the detection and quantification of similar halogenated compounds. Its well-defined structure allows for accurate calibration in various analytical methods such as HPLC and GC-MS .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-fluoroiodobenzene is unique due to the presence of three different halogen atoms, which provides it with distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including substitution and cross-coupling, enhances its utility in various applications.

Biological Activity

2,5-Dibromo-4-fluoroiodobenzene (CAS: 1263376-83-5) is a halogenated aromatic compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its molecular formula is C6H2Br2FIC_6H_2Br_2FI, and it has a molecular weight of 379.79 g/mol . This compound is increasingly recognized for its biological activities, particularly in the context of drug development and as a building block in synthetic chemistry.

The compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions. The presence of bromine, fluorine, and iodine atoms allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

PropertyValue
Molecular FormulaC₆H₂Br₂FI
Molecular Weight379.79 g/mol
Purity≥97%
Melting PointNot specified

Biological Activity

The biological activity of this compound is primarily explored through its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Various studies have highlighted its potential effects on cellular systems.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, showing significant inhibitory effects .

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of anticancer agents. In one study, researchers synthesized a series of derivatives aimed at inhibiting cancer cell proliferation. The synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles in reactions that lead to biologically active compounds.
  • Metal-Catalyzed Reactions : The presence of iodine and bromine allows for metal-catalyzed cross-coupling reactions that are crucial in synthesizing complex molecules with therapeutic potential.

Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

  • Antitubercular Activity : Research has shown that halogenated derivatives can exhibit antitubercular properties, making them candidates for further development in treating tuberculosis .
  • Calcium Channel Modulation : Some studies suggest that halogenated compounds can influence calcium signaling pathways in cells, impacting processes such as muscle contraction and neurotransmitter release .

Q & A

Q. What are the recommended methods for synthesizing 2,5-Dibromo-4-fluoroiodobenzene in laboratory settings?

Methodological Answer: Synthesis of polyhalogenated aromatic compounds like this compound typically involves sequential halogenation or coupling reactions. For example:

  • Halogenation Strategies : Start with fluorobenzene derivatives and employ directed ortho-metalation (DoM) to introduce bromine and iodine selectively. Use catalysts like Pd(0) for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach iodine groups .
  • Stepwise Functionalization : A fluorinated benzene precursor can undergo electrophilic bromination using Br₂/FeBr₃, followed by iodination via Ullmann coupling or halogen exchange (Finkelstein reaction) under controlled conditions .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Confirm purity via melting point analysis and NMR spectroscopy.

Q. What safety precautions should be observed when handling this compound in research laboratories?

Methodological Answer: Polyhalogenated aromatics require strict safety protocols:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition .
  • Emergency Measures : In case of exposure, rinse skin with soap/water for 15 minutes. For eye contact, use an eyewash station and seek medical attention. Consult safety data sheets (SDS) for hazard-specific first aid (e.g., H302, H315 codes in ).

Q. Which spectroscopic techniques are most effective for characterizing polyhalogenated benzene derivatives like this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns via chemical shifts (e.g., deshielding effects from electronegative halogens). ¹⁹F NMR quantifies fluorine environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine/iodine signatures) .
  • X-ray Crystallography : For solid-state structure determination, use programs like SHELX to refine crystallographic data and resolve positional disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives?

Methodological Answer: Contradictions in crystallographic data (e.g., bond length anomalies or thermal motion artifacts) require systematic analysis:

  • Data Validation : Use SHELXL’s refinement tools to check for overfitting. Apply restraints for disordered atoms and validate with R-factor convergence .
  • Comparative Analysis : Cross-reference with computational models (DFT calculations) to assess geometric合理性.
  • Iterative Refinement : Test alternative space groups or twin-law corrections if twinning is suspected. For example, SHELXD can assist in experimental phasing for challenging datasets .

Q. What strategies are employed to utilize this compound as a building block in synthesizing fluorinated polymers with unique electronic properties?

Methodological Answer:

  • Polymer Design : Incorporate the compound as a monomer in polycondensation reactions. For example, coupling with diethynylbenzene via Sonogashira reaction creates conjugated polymers for optoelectronics .
  • Electronic Tuning : The electron-withdrawing fluorine and iodine substituents enhance charge transport properties. Characterize polymer films via cyclic voltammetry and UV-vis spectroscopy to assess bandgap modulation .
  • Morphology Control : Use atomic force microscopy (AFM) to optimize film crystallinity, critical for device performance in organic field-effect transistors (OFETs) .

Q. How can computational modeling predict the regioselectivity of substitution reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices and identify electrophilic/nucleophilic sites. For example, iodine’s large atomic radius may sterically hinder substitution at adjacent positions .
  • Mechanistic Studies : Simulate transition states for SNAr (nucleophilic aromatic substitution) pathways. Compare activation energies for bromine vs. iodine substitution under varying conditions (e.g., solvent polarity) .
  • Experimental Correlation : Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) and isotopic labeling .

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